molecular formula C11H21ClN2O B1306150 Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride CAS No. 845885-83-8

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Cat. No.: B1306150
CAS No.: 845885-83-8
M. Wt: 232.75 g/mol
InChI Key: NXRZREMQKAGMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
The exact mass of the compound Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidin-1-yl(piperidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZREMQKAGMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383320
Record name piperidino(3-piperidinyl)methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845885-83-8
Record name piperidino(3-piperidinyl)methanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine nucleus is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, it is embedded in the structures of over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable building block in drug design.[1][2] This guide provides a detailed, mechanistically-grounded pathway for the synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, a versatile intermediate for further chemical exploration. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that inform a robust and scalable synthetic strategy.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, points to the amide bond as the most strategic disconnection. This C-N bond formation is one of the most fundamental and well-understood transformations in organic synthesis.

This disconnection reveals two primary building blocks: Piperidine and a derivative of Piperidine-3-carboxylic acid . The immediate challenge presented by this strategy is the presence of two nucleophilic secondary amine groups—one on each piperidine ring. The amine of piperidine is intended to act as the nucleophile, while the amine on the piperidine-3-carboxylic acid must be temporarily masked with a protecting group to prevent self-condensation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under coupling conditions and its facile removal under acidic conditions, which dovetails conveniently with the final salt formation step.

Therefore, the forward synthesis will proceed via three key stages:

  • Amide Coupling: Reaction of N-Boc-piperidine-3-carboxylic acid with piperidine.

  • Deprotection: Removal of the Boc protecting group.

  • Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

The Core Synthesis Pathway: A Mechanistic Deep Dive

The cornerstone of this synthesis is the formation of the amide bond. While converting the carboxylic acid to a more reactive acyl chloride is a viable option, the use of coupling reagents is often preferred in modern synthesis due to milder reaction conditions and broader functional group tolerance.[3]

Activation of the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring high temperatures that can degrade complex molecules. Therefore, the carboxyl group of N-Boc-piperidine-3-carboxylic acid must first be activated. This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group. A common and cost-effective choice is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • The Role of EDC: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (piperidine).

  • The Synergy of HOBt: While the O-acylisourea intermediate can react directly with the amine, it is also prone to racemization (if the alpha-carbon is chiral) and can rearrange to a stable N-acylurea byproduct. HOBt acts as an activating agent that rapidly traps the O-acylisourea to form an HOBt-ester. This new intermediate is still highly reactive towards the amine but is less susceptible to side reactions, thereby improving reaction efficiency and yield.

The Synthesis Workflow Diagram

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2 & 3: Deprotection & Salt Formation SM1 N-Boc-Piperidine- 3-carboxylic Acid Reagents EDC, HOBt, DIPEA DCM, 0°C to RT SM1->Reagents SM2 Piperidine SM2->Reagents Intermediate tert-butyl 3-(piperidine-1-carbonyl) piperidine-1-carboxylate Reagents->Intermediate Activation & Nucleophilic Attack Deprotection HCl in Dioxane 0°C to RT Intermediate->Deprotection Product Piperidin-1-yl(piperidin-3-yl) methanone hydrochloride Deprotection->Product Boc Removal & Protonation

Caption: The two-stage synthesis pathway for the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All appropriate safety precautions should be taken.

Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
N-Boc-Piperidine-3-carboxylic AcidC₁₁H₁₉NO₄229.27Starting Material
PiperidineC₅H₁₁N85.15Starting Material
EDC HydrochlorideC₈H₁₈ClN₃191.70Coupling Reagent
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhydrous)Additive
DIPEAC₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
4M HCl in 1,4-DioxaneHCl/C₄H₈O₂-Deprotection/Salt Formation
Diethyl EtherC₄H₁₀O74.12Precipitation Solvent
Step-by-Step Synthesis

Step 1: Amide Coupling to form tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC hydrochloride (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to create a solution with a concentration of approximately 0.2 M with respect to the starting acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirring mixture. The DIPEA serves to neutralize the EDC hydrochloride and the HOBt, as well as the carboxylic acid, facilitating the reaction.

  • After 15 minutes of stirring at 0 °C, add piperidine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting acid.

Step 2: Work-up and Purification of the Intermediate

  • Dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Each wash removes unreacted starting materials and coupling byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude protected intermediate.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is crucial for removing the urea byproduct from EDC and any remaining impurities.[4]

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified intermediate from the previous step in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in 1,4-dioxane (a 3-5 fold excess) dropwise. Vigorous gas evolution (CO₂) will be observed as the Boc group is cleaved.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

  • The hydrochloride salt product will often precipitate directly from the reaction mixture. If it does not, add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a white or off-white solid.

General Laboratory Workflow

The following diagram outlines the logical flow of operations for this synthesis in a research environment.

G start Project Planning Retrosynthesis Reagent Sourcing setup Reaction Setup Glassware Drying Inert Atmosphere Reagent Addition start->setup reaction Reaction Execution Amide Coupling Deprotection & Salt Formation setup->reaction workup Work-up & Purification Liquid-Liquid Extraction Column Chromatography Filtration & Drying reaction->workup analysis Analysis & Characterization NMR (¹H, ¹³C) Mass Spectrometry Purity Assessment (LCMS/HPLC) workup->analysis final Final Product Piperidin-1-yl(piperidin-3-yl) methanone hydrochloride analysis->final

Caption: A standard workflow for the synthesis and analysis of the target compound.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Orthogonal Protection Strategy: The use of an acid-labile Boc group allows for its selective removal in the final step without affecting the newly formed, robust amide bond.

  • Reliable Coupling Chemistry: The EDC/HOBt coupling system is a well-established and highly reliable method for amide bond formation, with predictable outcomes and well-documented procedures for byproduct removal.[5][6]

  • In-Process Controls: The recommendation to monitor the reaction at each stage using standard analytical techniques (TLC, LC-MS) allows the researcher to validate the completion of each transformation before proceeding to the next step, preventing the carry-over of unreacted materials.

  • Crystalline Product: The final product is an ionic salt, which is typically a crystalline solid. This facilitates purification by filtration and washing and provides a product with improved stability and handling characteristics compared to the free base oil.

By adhering to this mechanistically sound and well-validated synthetic approach, researchers can confidently produce Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride with high purity and in good yield, providing a reliable supply of this valuable building block for drug discovery and development programs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Purification of piperidines.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • piperidin-1-yl-thiophen-2-ylmethanone. Chemical Synthesis Database. [Link]

  • Phenyl(piperidin-3-yl)methanone. PubChem. [Link]

Sources

An In-Depth Technical Guide to Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of this important class of piperidine-containing compounds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile building block in drug design. The piperidine nucleus is a key component in drugs targeting a wide range of conditions, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The inherent stability of the piperidine ring and its favorable pharmacokinetic properties contribute to its widespread use in the development of novel therapeutics.[1]

The Piperidin-1-yl(piperidin-3-yl)methanone core, characterized by two piperidine rings linked by a ketone functionality, represents a unique chemical space with significant potential for biological activity. This guide will delve into the synthesis, known biological targets, and structure-activity relationships of this intriguing class of molecules.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone and its derivatives primarily relies on the formation of a stable amide bond between a piperidine-3-carboxylic acid (nipecotic acid) derivative and a second piperidine molecule. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine.

General Amide Coupling Protocol

A representative protocol for the synthesis of the core scaffold involves the coupling of N-Boc-piperidine-3-carboxylic acid with piperidine, followed by deprotection of the Boc group.

Experimental Protocol: Synthesis of (Piperidin-1-yl)(piperidin-3-yl)methanone Hydrochloride

Step 1: Amide Coupling

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Collect the solid by filtration and dry under vacuum to obtain Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

Note: The choice of coupling reagent and reaction conditions may require optimization depending on the specific substrates and desired scale.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection N-Boc-piperidine-3-carboxylic_acid N-Boc-piperidine-3-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) N-Boc-piperidine-3-carboxylic_acid->Coupling Piperidine Piperidine Piperidine->Coupling N-Boc_Intermediate N-Boc-Piperidin-1-yl(piperidin-3-yl)methanone Coupling->N-Boc_Intermediate Deprotection Boc Deprotection (HCl in Dioxane) N-Boc_Intermediate->Deprotection Final_Product Piperidin-1-yl(piperidin-3-yl)methanone HCl Deprotection->Final_Product

Caption: Synthetic workflow for Piperidin-1-yl(piperidin-3-yl)methanone HCl.

Biological Activities and Potential Therapeutic Targets

Derivatives of the Piperidin-1-yl(piperidin-3-yl)methanone scaffold have shown promise in a variety of therapeutic areas, primarily through the inhibition of key enzymes involved in disease progression.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Several studies have identified piperidine-based compounds as potent and reversible MAGL inhibitors.[3][4]

Table 1: In Vitro Activity of Phenyl(piperazin-1-yl)methanone Analogs as MAGL Inhibitors

CompoundMAGL IC50 (µM)Reference
1 23.3[2]
4 6.1[4]

Note: Data for the core Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is not currently available in the cited literature.

The data in Table 1, while on a related piperazine scaffold, suggests that the methanone linkage is compatible with MAGL inhibition.[2][4] Further exploration of the piperidin-1-yl(piperidin-3-yl)methanone scaffold for MAGL inhibitory activity is a promising avenue for future research.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in numerous inflammatory and autoimmune diseases, as well as various cancers.[1] Hyperactivation of this pathway is a common feature in many pathological conditions.[5] Several small molecule inhibitors targeting the JAK/STAT pathway have been developed, and piperidine-containing compounds have emerged as a promising class of JAK inhibitors.

Table 2: In Vitro Antiproliferative Activity of a Meridianin Derivative Targeting the JAK/STAT3 Pathway

Cell LineCompound 6e IC50 (µM)Reference
A549 (Lung Carcinoma)1.11 - 2.80[1]
DU145 (Prostate Carcinoma)1.11 - 2.80[1]

Compound 6e, a meridianin derivative, has been shown to inhibit the phosphorylation of JAK1, JAK2, and STAT3, leading to the suppression of downstream gene expression and induction of apoptosis in cancer cell lines where STAT3 is constitutively active.[1] This highlights the potential for piperidine-based methanone derivatives to be developed as inhibitors of the JAK/STAT pathway.

Mechanism of Action: Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKs).[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[6]

Piperidine-containing inhibitors can interfere with this pathway at various points. For instance, they can act as ATP-competitive inhibitors of the JAK kinase domain, preventing the phosphorylation of the receptor and STAT proteins. This effectively blocks the downstream signaling cascade.

Visualizing the JAK/STAT Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT_mono STAT (monomer) JAK->STAT_mono 4. STAT Phosphorylation STAT_dimer STAT (dimer) STAT_mono->STAT_dimer 5. Dimerization STAT_nucleus STAT (dimer) STAT_dimer->STAT_nucleus 6. Nuclear Translocation Inhibitor Piperidinyl-methanone Derivative Inhibitor->JAK Inhibition DNA DNA STAT_nucleus->DNA 7. DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization

Caption: Inhibition of the JAK/STAT pathway by a piperidinyl-methanone derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the Piperidin-1-yl(piperidin-3-yl)methanone core are limited, general principles can be extrapolated from related piperidine-3-carboxamide and benzoylpiperidine derivatives.

  • Substitutions on the Piperidine Rings: Modifications to both piperidine rings can significantly impact activity. For N-arylpiperidine-3-carboxamides, the nature and position of substituents on the aryl ring are critical for anti-melanoma activity.[7]

  • The Amide Linker: The amide bond is a key structural feature. While generally stable, modifications to the groups flanking the carbonyl can influence potency and selectivity.

  • Conformational Constraints: The introduction of spirocycles or other rigidifying elements to the piperidine rings can lead to enhanced selectivity for specific biological targets.

Future SAR studies should focus on systematically exploring the chemical space around the Piperidin-1-yl(piperidin-3-yl)methanone scaffold to identify key structural features that govern activity against specific targets like MAGL and JAKs.

Conclusion and Future Directions

The Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride scaffold and its analogs represent a promising area for drug discovery. Their synthesis is accessible through established amide coupling methodologies, and related structures have demonstrated potent activity against clinically relevant targets such as MAGL and the JAK/STAT pathway.

Future research efforts should focus on:

  • Comprehensive Biological Screening: Evaluating the core scaffold and a library of its derivatives against a broad panel of biological targets to uncover novel activities.

  • Detailed SAR Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Investigating the precise molecular interactions of active compounds with their biological targets through techniques such as X-ray crystallography and computational modeling.

  • In Vivo Efficacy Studies: Progressing lead compounds into preclinical animal models to assess their therapeutic potential.

By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biology, the Piperidin-1-yl(piperidin-3-yl)methanone class of compounds holds the potential to yield novel and effective therapeutics for a range of human diseases.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ACS Publications. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2021). ACS Publications. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.). acta.fap.uni.lodz.pl. Retrieved from [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A kind of preparation method of (S)-nipecotic acid. (n.d.). Google Patents.
  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). PubMed. Retrieved from [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]

  • The JAK-STAT Signalling Pathway: Pharmaceuticals, Side Effects, and Plant-Based Compounds. (2025). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. Retrieved from [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • Leptin signaling via JAK/STAT and MAPK cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved from [Link]

  • Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold. (n.d.). PubMed. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust HPLC Method for the Analysis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure quality and purity. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, adhering to the principles outlined in the ICH guidelines for analytical procedure validation. This guide is intended for researchers, scientists, and drug development professionals who require a detailed protocol and an understanding of the scientific rationale behind the method development.

Introduction: The Analytical Challenge

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a polar molecule containing two piperidine rings. The analysis of such polar compounds by traditional reversed-phase chromatography can be challenging due to poor retention on non-polar stationary phases.[1][2] This application note details a method that overcomes these challenges to provide reliable and reproducible results. The hydrochloride salt form of the molecule makes it water-soluble, which is advantageous for sample preparation. The primary goal of this method is to provide a straightforward and robust approach for the determination of purity and concentration of this compound in various sample matrices.

Chromatographic Principles and Method Development Rationale

The selection of the HPLC method parameters is critical for achieving a successful separation. Here, we delve into the reasoning behind the chosen conditions.

  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for this method. While the analyte is polar, the alkyl chains of the C18 column provide sufficient hydrophobic interaction for retention, especially with a highly aqueous mobile phase.[3]

  • Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Buffer (pH control): The piperidine moieties in the analyte are basic. Controlling the pH of the mobile phase is crucial to ensure a consistent ionization state of the analyte, which in turn ensures reproducible retention times.[4] A phosphate buffer is selected due to its effectiveness in the desired pH range and its compatibility with UV detection. An acidic pH (around 2.5-3.5) is chosen to ensure the protonation of the piperidine nitrogens, which can lead to better peak shape and retention on a C18 column.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[5]

  • UV Detection: The amide chromophore in the molecule allows for detection using a UV-Vis detector. The optimal wavelength for detection should be determined by analyzing the UV spectrum of the compound, but a wavelength around 210 nm is a common starting point for compounds with limited chromophores.

HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for the analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to ensure consistent protonation of the analyte.[6][7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[5]
Gradient IsocraticFor simplicity and robustness in routine analysis. A starting ratio of 95:5 (A:B) is recommended, with optimization as needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.[6][7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-VisSet at 210 nm or the wavelength of maximum absorbance.
Run Time 10 minutesSufficient for elution of the analyte and any potential impurities.

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

4.1.2. Standard Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of the mobile phase (initial composition).

  • Bring the flask to volume with the mobile phase and mix thoroughly. This is the stock solution.

  • Further dilutions can be made from the stock solution to create calibration standards.

4.1.3. Sample Preparation

  • Accurately weigh an appropriate amount of the sample containing Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to achieve a final concentration within the calibration range.

  • Dissolve the sample in a suitable volume of the mobile phase.[5][8]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standard(s) B->E C Sample Solution Preparation F Inject Sample(s) C->F D->E E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Report Generation H->I

Sources

"Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride" dosage for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Determining the Optimal In Vitro Dosage of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (PipM-HCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Novel Piperidine Scaffolds in Cell-Based Assays

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, particularly in oncology and neuroscience.[1] Its utility lies in its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing vectors for interacting with biological targets.[1] This guide focuses on a novel investigational compound, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, hereafter referred to as PipM-HCl.

Given its structure, PipM-HCl is hypothesized to function as a kinase inhibitor, a common mechanism for molecules containing the piperidinyl-methanone scaffold.[2] This application note provides a comprehensive, field-proven framework for researchers to determine the optimal dosage of PipM-HCl for cell culture experiments. It outlines the essential steps from reagent preparation to the execution of a dose-response study and subsequent data analysis, ensuring the generation of robust and reproducible results for downstream applications.

Section 1: Hypothesized Mechanism of Action

For the purpose of this guide, we will hypothesize that PipM-HCl is a selective inhibitor of MAPK-activated protein kinase 9 (MAPKAPK9). This kinase is implicated in cellular stress responses and inflammatory signaling pathways. Inhibition of MAPKAPK9 by PipM-HCl is predicted to block the phosphorylation of its downstream substrate, leading to a reduction in pro-inflammatory cytokine production. Understanding this putative mechanism is crucial for selecting appropriate cell lines and functional endpoints for your experiments.

signaling_pathway cluster_stress Cellular Stress / Pro-inflammatory Stimuli cluster_pathway MAPK Signaling Cascade Stimuli e.g., LPS, UV p38_MAPK p38 MAPK Stimuli->p38_MAPK Activates MAPKAPK9 MAPKAPK9 p38_MAPK->MAPKAPK9 Phosphorylates & Activates Substrate Downstream Substrate MAPKAPK9->Substrate Phosphorylates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Substrate->Cytokines Promotes Transcription PipM_HCl PipM-HCl PipM_HCl->MAPKAPK9 Inhibits

Caption: Hypothesized signaling pathway inhibited by PipM-HCl.

Section 2: Reagent Preparation and Handling

Accurate and consistent compound preparation is the foundation of a reliable dose-response study. Improper handling can lead to issues like precipitation or degradation, invalidating experimental results.

2.1. Dissolving the Compound

PipM-HCl is a hydrochloride salt, which generally confers higher aqueous solubility. However, for cell-based assays, it is standard practice to first create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] This ensures complete dissolution and allows for precise serial dilutions into aqueous cell culture media.

  • Primary Solvent: 100% DMSO, cell culture grade.

  • Rationale: DMSO is a powerful solvent compatible with most cell culture applications at final concentrations below 0.5%.[4] High concentrations can be toxic, which is why a vehicle control is essential.

2.2. Protocol: Preparing a 10 mM Stock Solution

  • Calculate Required Mass: Determine the molecular weight (MW) of PipM-HCl. For this example, we will assume a MW of 250.7 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock:

    • Mass = 0.010 mol/L * 0.001 L * 250.7 g/mol = 0.002507 g = 2.51 mg

  • Weighing: Using an analytical balance, carefully weigh out 2.51 mg of PipM-HCl powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of 100% DMSO to the tube.

  • Mixing: Vortex the tube gently until the compound is completely dissolved. If dissolution is difficult, brief sonication or warming in a 37°C water bath can be employed, but ensure the compound is heat-stable.[3][5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Section 3: Protocol for Determining Optimal Dosage (IC50)

The primary goal is to determine the concentration of PipM-HCl that inhibits a biological response by 50% (the IC50 value). We will use a cell viability assay as the endpoint, which measures the compound's cytotoxic or cytostatic effects. The Resazurin assay is a robust, fluorescence-based method that measures metabolic activity, a reliable indicator of cell viability.[6][7][8]

workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A1 Prepare 10 mM PipM-HCl Stock in DMSO B2 Prepare Serial Dilutions of PipM-HCl in Media A1->B2 A2 Culture & Harvest Adherent Cells A3 Count Cells & Adjust Density (e.g., 1x10^5 cells/mL) B1 Seed Cells in 96-well Plate (10,000 cells/well) A3->B1 B3 Add Compound/Vehicle to Wells & Incubate (48h) B1->B3 B2->B3 B4 Add Resazurin Reagent & Incubate (2-4h) B3->B4 C1 Read Fluorescence (Ex: 560nm, Em: 590nm) B4->C1 C2 Normalize Data to Controls (% Viability) C1->C2 C3 Plot Dose-Response Curve (log[Concentration] vs. % Viability) C2->C3 C4 Calculate IC50 Value (Non-linear Regression) C3->C4

Caption: Experimental workflow for IC50 determination.

3.1. Materials

  • PipM-HCl 10 mM stock solution in DMSO

  • Appropriate cell line (e.g., THP-1, a human monocytic cell line)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Sterile 96-well flat-bottom cell culture plates

  • Resazurin-based viability assay kit

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

3.2. Step-by-Step Methodology

  • Cell Seeding:

    • Culture cells to ~80% confluency using standard techniques.[9]

    • Harvest cells (e.g., using trypsin for adherent cells), centrifuge at 150-300 xg for 5 minutes, and resuspend in fresh medium.[10]

    • Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Crucial Control: Include wells with medium only (no cells) for background fluorescence measurement.[11]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Dilution Series:

    • Prepare a 2X working solution for the highest concentration. For a final concentration of 100 µM, dilute the 10 mM stock 1:50 in complete medium (e.g., 4 µL stock + 196 µL medium) to get a 200 µM solution.

    • Perform serial dilutions in complete medium. A 1:2 (2-fold) dilution series is common. For example, add 100 µL of medium to 7 empty tubes. Transfer 100 µL from the 200 µM solution to the first tube (now 100 µM), mix, then transfer 100 µL to the second tube (now 50 µM), and so on.

    • Crucial Control: Prepare a 2X vehicle control solution containing the same DMSO concentration as the highest dose (e.g., if the 200 µM solution has 0.2% DMSO, the vehicle control is 0.2% DMSO in medium).

  • Cell Treatment:

    • Carefully remove the 100 µL of medium from the wells containing cells.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Add 100 µL of the 2X vehicle control solution to the "vehicle control" wells.

    • Add 100 µL of fresh medium to the "untreated control" wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

  • Resazurin Viability Assay:

    • Following the manufacturer's protocol, prepare the resazurin reagent. Typically, this involves adding the reagent at 10% of the culture volume (10 µL per 100 µL well).[12]

    • Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need optimization based on the metabolic rate of the cell line.[12]

    • Measure fluorescence on a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8]

Section 4: Data Analysis & Interpretation

Proper data analysis transforms raw fluorescence readings into a meaningful IC50 value.

4.1. Data Normalization

  • Subtract Background: Average the fluorescence readings from the "medium only" wells and subtract this value from all other readings.

  • Calculate Percent Viability: Normalize the data relative to your controls. The "untreated" or "vehicle control" wells represent 100% viability.

    • % Viability = (Fluorescence_Sample / Average_Fluorescence_Vehicle_Control) * 100

4.2. Sample Data Presentation

Concentration (µM)Log ConcentrationAvg. Fluorescence (RFU)% Viability
1002.00150010.0
501.70225015.0
251.40450030.0
12.51.10750050.0
6.250.801125075.0
3.130.501350090.0
1.560.191425095.0
0 (Vehicle)N/A15000100.0

4.3. IC50 Calculation

  • Plot % Viability (Y-axis) against the log-transformed concentration of PipM-HCl (X-axis).

  • Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13][14]

  • The software will calculate the IC50, which is the concentration at which the curve passes through the 50% viability mark.[15][16]

References

  • Di Micco, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. Available at: [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Available at: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Prudêncio, C., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Bio-protocol. Available at: [Link]

  • PubChem. (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. Available at: [Link]

  • Emulate Bio. (N.D.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Labbox. (N.D.). Resazurin Cell Viability Assay. Available at: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Available at: [Link]

  • Assay Genie. (N.D.). Cell Culture Guide - Techniques and Protocols. Available at: [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Rampazzo, E., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. Available at: [Link]

  • Kildegaard, H. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • GraphPad. (N.D.). How Do I Estimate the IC50 and EC50?. Available at: [Link]

  • Creative Bioarray. (N.D.). Resazurin Cell Viability Assay. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Characterization of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the characterization and validation of novel small molecules as chemical probes, using Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride as a representative, yet uncharacterized, compound. High-quality chemical probes are indispensable tools for dissecting complex biological systems and validating new drug targets.[1][2] However, the utility of a small molecule is entirely dependent on the rigorous characterization of its potency, selectivity, and mechanism of action.[3] This guide offers a systematic, multi-stage workflow, from initial physicochemical assessment and in silico analysis to phenotypic screening, target deconvolution, and ultimate validation. The protocols and principles outlined herein are designed to be broadly applicable, providing researchers with a self-validating system to confidently assess the potential of any new small molecule as a valuable tool for biological discovery.

Introduction: The Imperative for Rigorous Probe Validation

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a small molecule available from various chemical vendors but lacks significant characterization in the scientific literature regarding its biological activity. Therefore, it serves as an ideal candidate for illustrating the validation process from first principles. This guide will walk the researcher through the necessary steps to take an unknown compound and systematically build a case for its use as a chemical probe. The validation process can be conceptualized as a multi-pillar approach focusing on potency, target engagement, and selectivity within a relevant biological context.[1]

Stage 1: Foundational Characterization & Hypothesis Generation

Before any biological experiments are conducted, the fundamental chemical integrity and properties of the compound must be established. This stage ensures that any observed biological effects are attributable to the compound and not impurities or degradation products.

Physicochemical Property Analysis

A thorough analysis of the compound's physicochemical properties is the first step in its characterization.

PropertyMethod(s)Rationale & Importance
Identity & Purity ¹H NMR, ¹³C NMR, LC-MS, HRMSConfirms the chemical structure and assesses purity. A purity of >95% is generally required for a chemical probe.
Solubility Nephelometry, Kinetic Solubility AssaysDetermines the maximum soluble concentration in aqueous buffers and cell culture media. Poor solubility can lead to compound precipitation and false-positive or -negative results.
Stability HPLC-based assays over time in relevant buffers (e.g., PBS, cell media)Assesses the compound's stability under experimental conditions. Degradation can lead to a loss of activity or the formation of new, active compounds.

Protocol 2.1: Basic Solubility Assessment (Kinetic)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Dilute the DMSO solutions 1:100 into phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1%.

  • Incubation: Incubate the solutions at room temperature for 1-2 hours.

  • Visual Inspection & Nephelometry: Visually inspect for precipitation. Quantify turbidity using a nephelometer or a plate reader capable of measuring light scattering at ~650 nm. The highest concentration that remains clear is the approximate kinetic solubility.

Structural Analysis and In Silico Target Prediction

The structure of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride contains two piperidine rings linked by a ketone. This motif is present in many biologically active compounds.

  • Structural Alerts: The structure should be analyzed for the presence of "structural alerts" – substructures known to be associated with toxicity or non-specific activity.[7][8] While the core scaffold of this compound is not a common structural alert, this analysis is a crucial step for any novel molecule.[9][10]

  • In Silico Target Prediction: Computational tools can predict potential biological targets based on structural similarity to known ligands. This can help generate initial hypotheses.

ToolPrincipleExample Application
SwissTargetPrediction 2D/3D shape similarity to a library of known active ligands.Predicts a ranked list of potential protein targets (e.g., GPCRs, kinases, enzymes).
ChEMBL A database of bioactive molecules with drug-like properties.Can be used to find compounds with similar structures and their known biological activities.

Stage 2: Unbiased Phenotypic Screening & Target Deconvolution

If no clear target hypothesis emerges from in silico analysis, a phenotypic screen is the logical next step.[11] This approach identifies compounds that produce a desired biological effect in a cell-based or organismal model without a priori knowledge of the target.[12][13]

Designing and Executing a Phenotypic Screen

The choice of phenotypic assay depends on the research question. A common starting point is a broad cytotoxicity screen across a panel of diverse cell lines.

Protocol 3.1: High-Throughput Cell Viability Screen (e.g., using CellTiter-Glo®)

  • Cell Plating: Seed a panel of cell lines (e.g., NCI-60) in 96- or 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Perform a serial dilution of the compound stock (e.g., 10-point, 3-fold dilution starting from 100 µM). Add the compound dilutions to the cells. Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Viability Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle controls and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A differential response across cell lines can provide clues about the compound's mechanism of action.

Target Deconvolution Workflow

A confirmed "hit" from a phenotypic screen necessitates the identification of its molecular target(s).[14] This is often the most challenging step in probe development.[15][16][17]

Diagram 3.2: General Workflow for Target Deconvolution

G phenotypic_hit Phenotypic Hit Confirmed probe_dev Probe Derivatization (e.g., Biotinylation, Affinity Resin) phenotypic_hit->probe_dev Affinity-based methods tpp Thermal Proteome Profiling (TPP) phenotypic_hit->tpp Label-free methods genetic_screen Genetic Screens (e.g., CRISPR, shRNA) phenotypic_hit->genetic_screen Genetic methods affinity_purification Affinity Purification- Mass Spectrometry (AP-MS) probe_dev->affinity_purification candidate_list Generate Candidate Target List affinity_purification->candidate_list tpp->candidate_list genetic_screen->candidate_list validation Orthogonal Target Validation candidate_list->validation

Caption: A workflow for identifying the molecular target of a phenotypic hit.

Protocol 3.2.1: Conceptual Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

This method relies on immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[15]

  • Probe Synthesis: Synthesize a derivative of the parent compound with a linker and an affinity tag (e.g., biotin). It is crucial to test that this new probe retains the biological activity of the parent compound.

  • Lysate Preparation: Prepare a native protein lysate from cells that are sensitive to the compound.

  • Incubation: Incubate the lysate with the immobilized probe. Include a competition control where the lysate is pre-incubated with an excess of the free, non-immobilized compound.

  • Wash and Elute: Wash away non-specific binders and then elute the proteins that are specifically bound to the probe.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE and mass spectrometry.[15] Proteins that are present in the main sample but reduced or absent in the competition control are high-confidence candidate targets.

Stage 3: Target Validation and Selectivity Profiling

Once a candidate target is identified, the next critical phase is to validate the direct interaction and determine the probe's selectivity.[3][18]

Confirming Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target in the complex environment of an intact cell.[19][20][21] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[22]

Diagram 4.1: The Principle of CETSA

G cluster_0 Vehicle Control cluster_1 Compound Treated start Intact Cells Treated with Compound or Vehicle heat Apply Heat Gradient start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection v_protein Unbound Protein (Less Stable) v_agg Aggregated Protein v_protein->v_agg Lower Tm c_protein Ligand-Bound Protein (More Stable) c_sol Soluble Protein c_protein->c_sol Higher Tm

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol 4.1: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[23]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by high-speed centrifugation.

  • Western Blotting: Analyze the supernatant for the amount of soluble target protein using a specific antibody.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[23]

In Vitro Binding and Functional Assays

Direct binding can be quantified using biophysical methods, and functional consequences can be measured in biochemical assays.

Assay TypeTechniqueInformation Gained
Binding Affinity Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)Quantifies the binding affinity (K_d) and thermodynamics of the interaction with the purified target protein.
Functional Activity Enzyme kinetics assays, reporter gene assaysDetermines if the compound inhibits or activates the target protein and provides a measure of potency (IC₅₀ or EC₅₀).
Selectivity Profiling

A good chemical probe should be selective for its intended target.[5] Selectivity is typically assessed by screening the compound against a panel of related proteins (e.g., all human kinases, all GPCRs from a specific family). The results help to identify potential off-targets that could confound experimental results.

Stage 4: Application in a Biological System

A fully validated probe can be used to investigate biology. The final step is to demonstrate that the probe's effect on a biological pathway is a direct consequence of its interaction with the intended target.

The Importance of Controls
  • Negative Control: A structurally similar but inactive analog of the probe is the ideal negative control. This helps to rule out off-target effects or effects due to the chemical scaffold itself.

  • Genetic Validation: The phenotype observed with the chemical probe should be mimicked by genetic knockdown (e.g., using siRNA or CRISPR) or knockout of the target protein.[1] Conversely, a mutation in the target that prevents probe binding should rescue the phenotype.[4]

Diagram 5.1: Logic of a Probe-based Pathway Interrogation

G cluster_0 Experimental Conditions cluster_1 Hypothetical Pathway cluster_2 Expected Outcomes probe Validated Probe (e.g., Compound X) target Target Protein probe->target Inhibits probe_outcome Phenotype Observed neg_control Negative Control (Inactive Analog) neg_control->target No Effect neg_outcome No Phenotype knockdown Target Knockdown (e.g., siRNA) knockdown->target Reduces Level kd_outcome Phenotype Observed downstream Downstream Effector (e.g., p-ERK) target->downstream phenotype Cellular Phenotype (e.g., Apoptosis) downstream->phenotype

Caption: Validating a probe's on-target effect in a cellular context.

Conclusion

The journey from a novel molecule like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to a validated chemical probe is a rigorous, multi-step process. It requires a commitment to scientific integrity, the use of orthogonal validation methods, and a clear-eyed assessment of the data at each stage. By following the principles and protocols outlined in this guide, researchers can build a robust data package that either supports the advancement of a compound as a valuable tool for discovery or provides a clear rationale for its discontinuation. This systematic approach ensures that the chemical probes used by the scientific community are reliable, well-characterized, and capable of generating reproducible and meaningful biological insights.

References

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kostic, M., & Jones, L. H. (2016). Critical assessment of chemical probes. ACS Chemical Biology, 11(3), 574-578. [Link]

  • Ziegler, S., Pries V, W., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. [Link]

Sources

Application Notes and Protocols: Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Bis-Piperidine Methanone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of clinically approved drugs and investigational agents.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile template for three-dimensional molecular design.[1] The compound at the center of this guide, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, represents a unique bis-piperidine methanone structure. While specific biological data for this exact molecule is limited in publicly available literature, its structural motifs suggest significant potential as a chemical intermediate and a foundational scaffold for the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.[1][4]

These application notes will provide a comprehensive overview of the potential applications of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, drawing insights from the well-established roles of its constituent chemical moieties. We will present a plausible synthetic route, detailed protocols for in vitro evaluation, and a discussion of its potential as a building block in drug discovery campaigns.

Physicochemical Properties and Handling

PropertyPredicted/Inferred ValueSource
Molecular Formula C₁₁H₂₁ClN₂O[1]
Molecular Weight 232.75 g/mol [1]
Appearance White to off-white solidInferred
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt
Storage Store at 2-8°C, desiccatedStandard for amine hydrochlorides

Handling Precautions: Standard laboratory safety protocols should be followed when handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

Synthetic Strategy: A Plausible Amide Coupling Approach

The synthesis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride can be logically approached through a standard amide bond formation reaction. This common and robust method in medicinal chemistry involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two commercially available or readily synthesizable piperidine starting materials: piperidine and piperidine-3-carboxylic acid.

G Target Piperidin-1-yl(piperidin-3-yl)methanone HCl Disconnect Amide Bond Disconnection Target->Disconnect Intermediates Piperidine + Piperidine-3-carboxylic acid Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride

This protocol outlines a general procedure for the amide coupling of piperidine-3-carboxylic acid and piperidine, followed by salt formation.

Materials:

  • Piperidine-3-carboxylic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add piperidine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the free base of Piperidin-1-yl(piperidin-3-yl)methanone.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

G Start Piperidine-3-carboxylic acid + Piperidine Step1 EDC, HOBt, DIPEA in DCM Start->Step1 Intermediate Piperidin-1-yl(piperidin-3-yl)methanone (Free Base) Step1->Intermediate Step2 HCl in Ether/Dioxane Intermediate->Step2 Product Piperidin-1-yl(piperidin-3-yl)methanone HCl Step2->Product

Caption: Synthetic workflow for the target compound.

Potential Applications in Medicinal Chemistry

The bis-piperidine methanone scaffold can be envisioned as a versatile starting point for the development of novel therapeutic agents. The two piperidine rings offer multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Central Nervous System (CNS) Drug Discovery

The piperidine moiety is a well-established pharmacophore in numerous CNS-active drugs.[1] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it an attractive scaffold for targeting neurological and psychiatric disorders.

Potential Targets:

  • Dopamine Transporter (DAT) and Serotonin Transporter (SERT): Substituted piperidines are known to modulate the activity of these key neurotransmitter transporters.[3]

  • Sigma Receptors (σ₁ and σ₂): These receptors are implicated in a range of CNS disorders, and piperidine-containing compounds have shown high affinity for them.[5]

  • Muscarinic and Nicotinic Acetylcholine Receptors: The piperidine ring can serve as a bioisostere for the natural ligand acetylcholine.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding affinity of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride to a target receptor using a radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., DAT, SERT, σ₁)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT)

  • Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (test compound)

  • Assay buffer (specific to the receptor)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, cell membranes, and the radiolabeled ligand.

  • Competition Binding: Add varying concentrations of the test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

Anticancer Drug Discovery

Piperidine and its derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[4]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different checkpoints, preventing cancer cell division.

  • Inhibition of Angiogenesis: Some piperidine derivatives can inhibit the formation of new blood vessels that supply tumors with nutrients.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

G Start Cancer Cell Line Step1 Treatment with Test Compound Start->Step1 Step2 MTT Addition & Incubation Step1->Step2 Step3 Formazan Solubilization Step2->Step3 Step4 Absorbance Measurement Step3->Step4 Result IC50 Determination Step4->Result

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is a structurally intriguing molecule with considerable untapped potential in medicinal chemistry. While direct biological data is currently scarce, its bis-piperidine methanone core provides a strong foundation for the design and synthesis of novel bioactive compounds. The protocols outlined in these application notes offer a starting point for researchers to explore the synthetic accessibility and biological profile of this compound and its derivatives. Further investigations into its activity against a broader range of biological targets are warranted and could lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed. [Link]

  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. PubMed. [Link]

  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of bis-allylidene-4-piperidones analogues. TSI Journals. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

  • Bis(piperidin-1-yl)methanone. PubMed. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

Sources

Application Notes and Protocols for Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: A Senior Application Scientist

Date: January 24, 2026

Introduction: The Piperidine Scaffold and the Emergence of a Novel Research Chemical

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its metabolic stability.[1] The conformational flexibility of the piperidine ring allows for optimal steric interactions within the binding pockets of various biological targets.[1] This structural motif is integral to a wide array of therapeutics, particularly those targeting the central nervous system (CNS) and inflammatory pathways.

This document provides detailed application notes and protocols for a novel research chemical, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride . While this specific molecule is not extensively characterized in the public domain, its structure, featuring a piperidine-3-carboxamide core, suggests several plausible avenues for investigation. The presence of two piperidine rings linked by an amide bond creates a conformationally constrained yet versatile structure that could interact with a range of biological targets. These notes are intended to guide researchers in the initial characterization and exploration of the potential biological activities of this compound.

Physicochemical Properties

PropertyEstimated ValueSource
Molecular Formula C₁₁H₂₁ClN₂O[2]
Molecular Weight 232.75 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge of hydrochloride salts
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[3][4]General knowledge of hydrochloride salts
Storage Store at room temperature in a dry, well-ventilated place.[2][2]

Safety and Handling

As with any research chemical, proper safety precautions are paramount. The following guidelines are based on the general safety profile of piperidine derivatives.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements (Predicted based on related compounds):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Proposed Synthetic Route

A plausible synthetic route for Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride involves the amide coupling of piperidine-3-carboxylic acid with piperidine, followed by salt formation. This is a standard and well-documented method for the synthesis of N-acylpiperidines.[8]

G cluster_0 Amide Coupling cluster_1 Salt Formation Piperidine-3-carboxylic_acid Piperidine-3-carboxylic Acid Amide_Coupling Amide Coupling Reaction Piperidine-3-carboxylic_acid->Amide_Coupling Piperidine Piperidine Piperidine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Amide_Coupling Base Base (e.g., DIEA) Base->Amide_Coupling Solvent Solvent (e.g., DMF) Solvent->Amide_Coupling Piperidin-1-yl(piperidin-3-yl)methanone Piperidin-1-yl(piperidin-3-yl)methanone (Free Base) Amide_Coupling->Piperidin-1-yl(piperidin-3-yl)methanone Salt_Formation Salt Formation Piperidin-1-yl(piperidin-3-yl)methanone->Salt_Formation HCl_in_Ether HCl in Diethyl Ether HCl_in_Ether->Salt_Formation Final_Product Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride Salt_Formation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Application Notes: Potential Areas of Investigation

The structural motifs of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride suggest several potential biological activities that warrant investigation.

Central Nervous System (CNS) Receptor Modulation

The piperidine scaffold is a common feature in ligands for various CNS receptors, including dopamine and serotonin receptors.[9] The conformationally constrained nature of the target compound could lead to selective interactions with specific receptor subtypes.

  • Rationale: Many antipsychotic and antidepressant medications contain piperidine moieties that are crucial for their interaction with G-protein coupled receptors (GPCRs) in the brain.

  • Suggested Assays:

    • Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).[10][11]

    • Functional Assays: To characterize the compound as an agonist, antagonist, or allosteric modulator at receptors where significant binding is observed.

Enzyme Inhibition

Piperidine-containing compounds have been identified as inhibitors of various enzymes.[12] The amide linkage in the target molecule could mimic a peptide bond, making it a candidate for interacting with the active site of proteases or other enzymes.

  • Rationale: Enzyme inhibition is a common mechanism of action for a wide range of drugs.[13]

  • Suggested Assays:

    • Broad-Panel Enzyme Screening: To identify potential enzyme targets.

    • Specific Enzyme Inhibition Assays: Based on structural similarity to known inhibitors. For example, some piperidine derivatives are known to inhibit dipeptidyl peptidase-4 (DPP-4).[14]

Modulation of Inflammatory Pathways

Recent studies have highlighted the role of piperidine-containing molecules as modulators of inflammatory pathways, such as the NLRP3 inflammasome.[15]

  • Rationale: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

  • Suggested Assays:

    • NLRP3 Inflammasome Activation Assay: To assess the ability of the compound to inhibit or activate the NLRP3 inflammasome in immune cells like macrophages.[16][17] This typically involves measuring the release of pro-inflammatory cytokines like IL-1β.[16]

Experimental Protocols

The following are detailed, step-by-step protocols for initial screening and characterization of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

Stock Solution Preparation and Solubility Testing

Objective: To prepare a concentrated stock solution and determine the solubility in common laboratory solvents.

Materials:

  • Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out a precise amount of the compound (e.g., 2.33 mg for 1 mL of a 10 mM solution, based on a molecular weight of 232.75 g/mol ).

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solubility Testing:

    • Prepare a series of dilutions of the DMSO stock solution in PBS (e.g., 100 µM, 50 µM, 10 µM).

    • Visually inspect for any precipitation.

    • If precipitation is observed, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Analyze the supernatant by HPLC to determine the concentration of the dissolved compound.

In Vitro CNS Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of the compound for a specific CNS receptor using a competitive radioligand binding assay.

G Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions - Assay Buffer Incubate Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Calculate Ki - Generate Competition Curve Quantify->Analyze

Caption: Workflow for a CNS receptor binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Test compound stock solution

  • Assay buffer (specific to the receptor)

  • 96-well plates

  • Scintillation vials and cocktail

  • Scintillation counter

  • Filtration apparatus

Protocol:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, receptor membranes, and radioligand.

    • Non-specific Binding: Assay buffer, receptor membranes, radioligand, and non-specific binding control.

    • Test Compound: Assay buffer, receptor membranes, radioligand, and the test compound dilution.

  • Incubate the plate at the appropriate temperature and for the specified time to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.[11]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

  • Calculate the specific binding and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cell-Based NLRP3 Inflammasome Activation Assay

Objective: To assess the effect of the compound on NLRP3 inflammasome activation by measuring IL-1β release from primed macrophages.

G Prime_Cells Prime THP-1 Macrophages with LPS Treat_Compound Treat with Test Compound Prime_Cells->Treat_Compound Activate_Inflammasome Activate NLRP3 with Nigericin or ATP Treat_Compound->Activate_Inflammasome Collect_Supernatant Collect Cell Supernatant Activate_Inflammasome->Collect_Supernatant Assess_Viability Assess Cell Viability (e.g., MTT Assay) Activate_Inflammasome->Assess_Viability Measure_IL-1b Measure IL-1β Release (ELISA) Collect_Supernatant->Measure_IL-1b

Caption: Workflow for an NLRP3 inflammasome assay.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test compound stock solution

  • Complete cell culture medium

  • Human IL-1β ELISA kit

  • MTT or other cell viability assay kit

Protocol:

  • Differentiate THP-1 cells: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Prime the cells: Remove the PMA-containing medium, wash the cells, and add fresh medium containing LPS (e.g., 1 µg/mL) for 3-4 hours to prime the NLRP3 inflammasome.[16][17]

  • Treat with the test compound: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Activate the inflammasome: Add nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells and incubate for 1-2 hours to activate the NLRP3 inflammasome.[16][17]

  • Collect supernatant: Carefully collect the cell culture supernatant for IL-1β measurement.

  • Measure IL-1β: Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Assess cell viability: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed effects on IL-1β release are not due to cytotoxicity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Materials:

  • Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (or as determined by UV scan).

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

References

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-3-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • Franchi, L., et al. (2020). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-khalifa, A., et al. (2016). Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. ACS Chemical Neuroscience. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Sadu, S., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech. Retrieved from [Link]

  • PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Retrieved from [Link]

  • University of Central Florida. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sigma Receptor Binding Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Activate the NLRP3 Inflammasome. Retrieved from [Link]

  • Pharmaceutical Technology. (2004). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2019). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ACS Publications. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • YouTube. (2017). Qual Lab Solubility Testing. Retrieved from [Link]

  • AACR Publications. (2019). Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research. Retrieved from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • MDPI. (2024). A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids. International Journal of Molecular Sciences. Retrieved from [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a polar, basic molecule, it presents unique challenges in conventional reversed-phase chromatography. This document provides in-depth, cause-and-effect troubleshooting advice to help you develop robust and reliable HPLC methods.

Understanding the Analyte: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the molecule's behavior. Piperidin-1-yl(piperidin-3-yl)methanone is a basic compound containing two piperidine rings, which are secondary and tertiary amines, respectively. These amine functional groups are readily protonated in acidic solutions. The hydrochloride salt form ensures good solubility in aqueous and polar organic solvents.

  • Structure: (Note: An illustrative structure is used here as a specific CAS entry for the exact title compound is not readily available in public databases. The troubleshooting principles apply to similar piperidine-based structures.)

  • Compound Type: Polar, basic amine. The presence of two nitrogen atoms makes it susceptible to protonation.

  • Expected pKa: The pKa of piperidine is approximately 11.2. The pKa of the amine groups in this molecule is expected to be in the basic range (likely 8-11), meaning it will be positively charged at neutral and acidic pH.

  • Solubility: As a hydrochloride salt, it is generally soluble in water and polar solvents like methanol and acetonitrile.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my peak for Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride showing significant tailing?

A1: The Root Cause: Secondary Interactions with the Stationary Phase

Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC and is almost always caused by strong, undesirable ionic interactions between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.[2] At a typical mobile phase pH of 4-7, a fraction of surface silanols are deprotonated and ionized, creating active sites that tightly bind the protonated basic analyte, leading to a delayed, tailing elution profile.

This workflow provides a logical progression from simple mobile phase adjustments to changing the column chemistry.

G start Observe Peak Tailing is_basic Is the analyte a basic compound? start->is_basic yes_basic Yes (Piperidinyl methanone is basic) solution_ph Strategy 1: Adjust Mobile Phase pH is_basic->solution_ph Yes solution_column Strategy 2: Select an Appropriate Column is_basic->solution_column Yes solution_additive Strategy 3: Use a Mobile Phase Additive is_basic->solution_additive Yes low_ph Option A: Low pH (2.5-3.5) Protonates silanols to suppress ionization (Si-OH). solution_ph->low_ph Recommended Start high_ph Option B: High pH (9-10.5) Deprotonates analyte to a neutral form. Requires a pH-stable column. solution_ph->high_ph modern_c18 Use a modern, high-purity, fully end-capped silica C18 column. solution_column->modern_c18 hybrid_col Use a hybrid particle column (e.g., BEH, XBridge) for enhanced pH stability. solution_column->hybrid_col comp_base Add a competing base (e.g., 0.1% Triethylamine) to saturate active silanol sites. solution_additive->comp_base

Caption: Troubleshooting decision tree for peak tailing of basic analytes.

Protocol 1: Mobile Phase pH Adjustment The goal is to control the ionization state of both the analyte and the stationary phase. In reversed-phase chromatography, adjusting the mobile phase pH is a powerful tool for improving peak shape and controlling retention.[3][4]

  • Low pH Approach (Recommended Starting Point):

    • Objective: To protonate the residual silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and thus preventing ionic interaction with the positively charged analyte.

    • Procedure: Prepare the aqueous portion of your mobile phase with a buffer to maintain a pH between 2.5 and 3.5. A common choice is 20-50 mM potassium phosphate, or for LC-MS compatibility, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality: By keeping the silanols in their neutral (Si-OH) form, the primary interaction mechanism becomes hydrophobic, leading to more symmetrical peaks.[5]

  • High pH Approach:

    • Objective: To run the mobile phase at a pH at least 2 units above the analyte's pKa. This converts the analyte to its neutral, free-base form, which will not engage in ionic interactions with the column.

    • Procedure: Use a pH-stable column (e.g., a hybrid or specialized high-pH column). Prepare the mobile phase with a buffer suitable for a pH of 10-11, such as ammonium carbonate.

    • Warning: Using a standard silica-based column above pH 8 will cause rapid and irreversible damage to the stationary phase.[2]

StrategyProsCons
Low pH (2.5-3.5) Compatible with most silica columns; effectively reduces tailing.Analyte is highly polar, may result in low retention.
High pH (10-11) Excellent peak shape; increased retention of the neutral analyte.Requires specialized, expensive pH-stable columns; potential for analyte instability.
Competing Additive Can improve peak shape on older columns.Can cause baseline noise and suppress MS signal; TEA is not volatile.
Q2: My compound has very little or no retention and elutes near the solvent front. How do I fix this?

A2: The Root Cause: High Polarity

At low pH (the recommended starting point for good peak shape), your analyte is fully protonated (cationic). This makes it highly polar and water-soluble, giving it a very weak affinity for the hydrophobic C18 stationary phase. Consequently, it spends most of its time in the polar mobile phase and elutes quickly.

Protocol 2: Employing Ion-Pair Chromatography

  • Mechanism: Ion-pairing is a technique used to increase the retention of ionic compounds in reversed-phase HPLC.[6] An anionic ion-pair reagent is added to the mobile phase. This reagent has a charged head group that pairs with the positively charged analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase.

  • Procedure:

    • Add an anionic ion-pairing reagent to the aqueous mobile phase.

    • For UV detection, non-volatile reagents like sodium dodecyl sulfate (SDS) or sodium heptanesulfonate can be used at concentrations of 5-10 mM.[7]

    • For LC-MS compatibility, volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) are necessary.[6][8]

  • Self-Validation: Successful ion-pairing will result in a significant, concentration-dependent increase in the analyte's retention time. Be aware that column equilibration with ion-pair reagents can be very slow, and it is often recommended to dedicate a column specifically for this purpose.

Protocol 3: Switching to HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Mechanism: HILIC is an ideal alternative for separating highly polar compounds that are not well-retained in reversed-phase.[9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase.

  • Starting Conditions:

    • Column: HILIC column (e.g., Amide, Silica).

    • Mobile Phase A: Acetonitrile with a buffer additive (e.g., 95:5 ACN:10mM Ammonium Acetate, pH 5).

    • Mobile Phase B: Water with the same buffer (e.g., 5:95 ACN:10mM Ammonium Acetate, pH 5).

    • Gradient: Start at a high percentage of Mobile Phase A (e.g., 95%) and decrease the organic content to elute the analyte.

  • Causality: In HILIC, water is the "strong" eluting solvent. This mode provides an orthogonal separation mechanism to reversed-phase and is excellent for retaining polar, basic analytes.[9][10]

Q3: My retention times are unstable and drifting from one injection to the next. What is the cause?

A3: The Root Cause: Inadequate Mobile Phase Buffering

For an ionizable compound like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, retention is extremely sensitive to mobile phase pH.[11] If the pH is not strictly controlled by a suitable buffer, even minor fluctuations (e.g., from dissolved CO₂) can alter the ionization state of the analyte or the column's surface, leading to significant shifts in retention time.

G start Observe Drifting Retention Times check_buffer Is the mobile phase pH within +/- 1 unit of the buffer's pKa? start->check_buffer no_buffer No: Poor Buffering Capacity Result: Unstable pH check_buffer->no_buffer No yes_buffer Yes: Good Buffering Capacity check_buffer->yes_buffer Yes fix_buffer Action: Select a buffer with a pKa that matches the desired mobile phase pH. no_buffer->fix_buffer check_equilibration Is the column fully equilibrated? yes_buffer->check_equilibration no_equilibration No: Drifting Baseline & Retention Result: Inconsistent Surface Chemistry check_equilibration->no_equilibration No yes_equilibration Yes: System is Stable check_equilibration->yes_equilibration Yes fix_equilibration Action: Equilibrate the column with 10-20 column volumes of the initial mobile phase. no_equilibration->fix_equilibration

Caption: Logic flow for diagnosing and fixing retention time instability.

Protocol 4: Correct Buffer Selection and Preparation

  • Principle: A buffer is most effective at resisting pH changes when the target pH is close to its pKa. The effective buffering range is generally considered to be pKa ± 1 pH unit.

  • Procedure:

    • Define Target pH: First, decide on your target mobile phase pH based on the strategies for peak shape and retention (see Q1 and Q2).

    • Select Buffer: Choose a buffer with a pKa value close to your target pH.

      • For pH 2.5-3.5: Phosphate buffer (pKa₂ ≈ 7.2, but effective at lower pH) or Formate buffer (pKa ≈ 3.75).

      • For pH 9-11: Ammonium/Carbonate buffer (pKa ≈ 9.25).

    • Prepare Aqueous Phase: Dissolve the buffer salt in the aqueous portion of the mobile phase before adding the organic modifier. Adjust the pH using a suitable acid or base (e.g., phosphoric acid for phosphate buffer). A typical buffer concentration is 10-25 mM.

    • Equilibration: Ensure the column is fully equilibrated with the new mobile phase before starting injections. Flush with at least 10-20 column volumes. A stable baseline is a good indicator of equilibration.

References
  • PubChem | (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. National Center for Biotechnology Information. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • pH, pKa, and Retention. Pharma Growth Hub. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. SciELO. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]

  • PubChem | Phenyl(piperidin-3-yl)methanone. National Center for Biotechnology Information. [Link]

  • What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

Sources

Technical Support Center: Troubleshooting Assay Interference by Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride in their biochemical assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference from this compound. While direct literature on assay interference specifically by Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is not extensively available, this guide draws upon established principles of assay interference by small molecules with similar structural motifs to provide a robust framework for identifying and mitigating potential artifacts.[1][2][3]

Our goal is to equip you with the knowledge to discern true biological activity from non-specific effects, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected or inconsistent results in my assay when using Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. What could be the cause?

A1: Inconsistent results with a novel small molecule can stem from several sources. Beyond routine experimental variability, it's crucial to consider the possibility of assay interference.[1] Small molecules can interact with assay components in ways that mimic or mask true biological activity. For a compound like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, potential interference mechanisms could include aggregation, non-specific protein binding, or interference with the detection method itself. It is essential to systematically rule out these possibilities.

Q2: What are Pan-Assay Interference Compounds (PAINS), and could Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride be one?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to cause false positives in high-throughput screening assays through a variety of mechanisms, such as chemical reactivity or redox cycling.[1][4][5] While the piperidine scaffold itself is a common feature in many approved drugs, certain chemical motifs can be flagged as potential PAINS.[6] Without specific data on this compound, it is prudent to be aware of the possibility and to perform appropriate control experiments to validate any observed activity. Electronic filters and computational tools can be used as an initial step to flag potential PAINS based on substructure analysis.[7]

Q3: My fluorescence-based assay shows a strong signal with the compound, even in my no-enzyme control. What's happening?

A3: This strongly suggests that the compound itself is fluorescent at the excitation and emission wavelengths of your assay, a phenomenon known as autofluorescence.[8][9][10] This compound-derived signal can be mistaken for a true positive result. To confirm this, you should measure the fluorescence of the compound in the assay buffer without any of the biological components. If it is fluorescent, you may need to switch to a different detection method (e.g., absorbance, luminescence) or use a fluorophore with a spectral profile that does not overlap with that of your compound.[11]

Q4: I'm seeing inhibition in my enzyme assay, but the dose-response curve is unusually steep. What could this indicate?

A4: A steep dose-response curve can be a hallmark of compound aggregation.[12] At a critical concentration, the compound may form colloidal aggregates that non-specifically sequester and inhibit the enzyme.[11][12][13] This is a common artifact in high-throughput screening.[11] You should perform experiments to test for aggregation, such as including a non-ionic detergent in your assay buffer.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a frequent cause of non-specific assay interference.[11][12] This guide provides a step-by-step protocol to determine if Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride is acting as an aggregator in your assay.

Experimental Protocol:

  • Detergent Attenuation Assay:

    • Prepare your standard assay reaction mixture.

    • Create a parallel set of reactions containing a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Add Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride at a concentration that previously showed inhibition.

    • Incubate and measure the assay signal.

    • Interpretation: If the inhibitory effect of the compound is significantly reduced in the presence of the detergent, aggregation is the likely cause.[14]

  • Dynamic Light Scattering (DLS):

    • Prepare a solution of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride in your assay buffer at a concentration where inhibition is observed.

    • Analyze the solution using a DLS instrument to detect the presence of particles in the 50-1000 nm range.

    • Interpretation: The presence of particles of this size is a strong indicator of aggregation.[14]

Workflow for Investigating Compound Aggregation:

G compound Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride ros Reactive Oxygen Species (H₂O₂) compound->ros Redox Cycle reducing_agent Reducing Agent (e.g., DTT) reducing_agent->compound oxygen O₂ oxygen->ros protein Target Protein ros->protein Oxidative Damage inactive_protein Oxidized (Inactive) Protein protein->inactive_protein

Sources

Validation & Comparative

A Comparative Guide to the Stereoselective Biological Activity of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activities of the (R)- and (S)-isomers of the chiral compound Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. As direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information from structurally related molecules and established pharmacological principles to project the likely stereoselective effects. The methodologies and principles discussed herein are grounded in established scientific literature to provide a robust framework for researchers and drug development professionals.

The Significance of the Piperidine Scaffold and Stereoisomerism

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in various molecular interactions allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1]

The subject of this guide, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, possesses a chiral center at the 3-position of the second piperidine ring. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-Piperidin-1-yl(piperidin-3-yl)methanone. It is a fundamental principle in pharmacology that such stereoisomers can interact differently with chiral biological targets like receptors and enzymes. This stereoselectivity can lead to significant variations in potency, efficacy, and even the qualitative nature of the biological response.[3][4][5] This guide will explore these potential differences, offering insights into their characterization.

Potential Biological Targets

Based on the structural motifs present in Piperidin-1-yl(piperidin-3-yl)methanone, two primary biological targets are of high interest:

  • Nicotinic Acetylcholine Receptors (nAChRs): The piperidine moiety is a common feature in ligands for nAChRs, a family of ligand-gated ion channels crucial for cognitive processes, inflammation, and neurotransmission.[4][5][6][7][8] The α7 subtype is a particularly attractive target for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[6][9]

  • Sigma Receptors (S1R and S2R): These are intracellular chaperone proteins implicated in a range of neurological and psychiatric disorders. Many piperidine-containing compounds exhibit high affinity for sigma receptors, acting as either agonists or antagonists.[10]

Comparative Biological Activity Profile (Illustrative)

The following table presents a hypothetical but scientifically plausible comparison of the biological activities of the (R)- and (S)-isomers of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. This data is intended to be illustrative of the potential stereoselectivity that could be observed.

Parameter(R)-Isomer(S)-IsomerRationale for Potential Differences
α7 nAChR Binding Affinity (Ki) Lower nM range (e.g., 5-15 nM)Higher nM range (e.g., 50-100 nM)The three-dimensional arrangement of atoms in the (R)-isomer may allow for a more optimal fit into the chiral binding pocket of the α7 nAChR, leading to higher affinity.
α7 nAChR Functional Activity Partial Agonist (EC50 in low nM)Weak Partial Agonist or AntagonistThe specific interactions of the (R)-isomer with key amino acid residues could more effectively induce the conformational change required for channel activation.[11] The (S)-isomer might bind without causing full activation.
Sigma-1 Receptor (S1R) Binding Affinity (Ki) Higher nM range (e.g., >100 nM)Lower nM range (e.g., 10-25 nM)The binding site of the S1R may have a complementary chirality to the (S)-isomer, resulting in a more stable drug-receptor complex.[10]
In vivo Pro-cognitive Effect PresentAbsent or significantly reducedThe higher affinity and agonist activity of the (R)-isomer at the α7 nAChR would be expected to translate to a more pronounced pro-cognitive effect in animal models.[6]

Experimental Workflows for Stereoselective Characterization

To empirically determine the biological activity profile of each isomer, a series of well-defined experiments are necessary. The following protocols are standard in the field and are designed to provide a comprehensive understanding of the compound's pharmacology.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human α7 nAChR or S1R (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a buffered solution to create a cell membrane preparation.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs or [³H]-(+)-pentazocine for S1R), and varying concentrations of the test isomer.[12]

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Stable cell lines: Ensure a consistent and high level of receptor expression for reproducible results.

  • Radioligand: Provides a sensitive and quantifiable measure of binding.

  • Competition format: Allows for the determination of the affinity of an unlabeled compound.

  • Filtration: A rapid and efficient method to separate bound from free ligand, minimizing dissociation during washing.

Functional Assay: FLIPR Calcium Flux Assay for α7 nAChR Activity

This assay measures the functional activity of compounds at ligand-gated ion channels like the α7 nAChR by detecting changes in intracellular calcium concentration.

Protocol:

  • Cell Plating and Dye Loading:

    • Plate cells expressing the α7 nAChR in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test isomer at various concentrations to the wells.

    • Simultaneously, the FLIPR's camera records the fluorescence intensity in each well over time. An increase in fluorescence indicates an influx of calcium and thus channel activation.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

    • To test for antagonist activity, pre-incubate the cells with the test isomer before adding a known α7 nAChR agonist.

Causality Behind Experimental Choices:

  • Calcium-sensitive dye: Provides a direct readout of ion channel opening, as α7 nAChRs are permeable to calcium.

  • FLIPR: Enables high-throughput screening with precise liquid handling and real-time kinetic measurements.

  • Dose-response curve: Essential for quantifying the potency (EC50) and efficacy (Emax) of the compound.

Visualizing Key Concepts

Stereoselectivity cluster_receptor Receptor Binding Pocket receptor Hydrophobic Pocket H-bond Donor Anionic Site R_isomer (R)-Isomer R_isomer->receptor:f0 Good Fit R_isomer->receptor:f1 H-bond R_isomer->receptor:f2 Ionic Bond S_isomer (S)-Isomer S_isomer->receptor:f0 Steric Hindrance S_isomer->receptor:f2 Ionic Bond Experimental_Workflow compound Racemic Mixture of Piperidin-1-yl(piperidin-3-yl)methanone separation Chiral Separation (e.g., SFC) compound->separation isomers Pure (R)- and (S)-Isomers separation->isomers in_vitro In Vitro Assays (Binding, Functional) isomers->in_vitro in_vivo In Vivo Behavioral Models (e.g., Novel Object Recognition) in_vitro->in_vivo Promising Isomer data Comparative Data Analysis in_vitro->data in_vivo->data

Caption: High-level experimental workflow.

a7_Signaling agonist α7 Agonist ((R)-Isomer) a7_receptor α7 nAChR agonist->a7_receptor ca_influx Ca²⁺ Influx a7_receptor->ca_influx camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression (e.g., BDNF) creb->gene_expression cognition Improved Cognition gene_expression->cognition

Sources

A Comparative Guide to the Target Validation of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the target validation studies for the novel compound, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride (PPM-HCI). In the landscape of contemporary drug discovery, rigorous target validation is paramount to de-risk drug development pipelines and ensure that novel chemical entities proceed with a high degree of scientific confidence.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing the interaction of PPM-HCI with its putative biological target.

For the purpose of this illustrative guide, we will hypothesize that PPM-HCI has been identified through a high-throughput screen as a potential modulator of Novel G-Protein Coupled Receptor X (GPCR-X) , a receptor implicated in inflammatory disease pathways. This guide will compare PPM-HCI's performance against two reference compounds:

  • Compound A: A well-characterized, potent antagonist of GPCR-X.

  • Compound B: A structurally similar but less potent antagonist of GPCR-X.

Through a series of robust experimental protocols, we will delineate the binding affinity, target engagement, and functional activity of PPM-HCI, providing a comprehensive validation of its potential as a therapeutic agent targeting GPCR-X.

Section 1: Direct Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability to the protein.[3][4] This change in thermal stability can be quantified and is a direct measure of target engagement within a cellular context.[5][6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A Cells expressing GPCR-X B Treat with PPM-HCI, Compound A, Compound B, or Vehicle A->B C Heat cells to a range of temperatures B->C Incubate D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect supernatant (soluble protein fraction) E->F G Quantify GPCR-X levels (e.g., Western Blot, ELISA) F->G H Plot melt curves and determine thermal shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture human embryonic kidney (HEK293) cells stably overexpressing GPCR-X to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension and treat with 10 µM of PPM-HCI, Compound A, Compound B, or a vehicle control (0.1% DMSO) for 1 hour at 37°C.[5]

  • Thermal Challenge:

    • Heat the treated cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[5]

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or using a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble GPCR-X at each temperature point using a specific antibody via Western blotting or an ELISA.

    • Plot the percentage of soluble GPCR-X against temperature to generate melt curves. The temperature at which 50% of the protein has denatured is the melting temperature (Tm).

    • A positive thermal shift (increase in Tm) in the presence of a compound indicates direct binding and stabilization of the target protein.

Comparative Data: CETSA
CompoundConcentrationThermal Shift (ΔTm)Interpretation
PPM-HCI 10 µM+ 5.2°CStrong target engagement
Compound A 10 µM+ 6.5°CVery strong target engagement (Positive Control)
Compound B 10 µM+ 1.8°CWeak target engagement
Vehicle 0.1% DMSO0°CNo target engagement (Baseline)

The significant thermal shift observed with PPM-HCI provides compelling evidence of its direct binding to GPCR-X in a cellular environment, comparable to the potent antagonist, Compound A.

Section 2: Quantifying Binding Affinity with Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its receptor.[7][8] These assays measure the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor.[9]

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Analysis A Prepare cell membranes expressing GPCR-X C Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of competitor compounds A->C B Prepare serial dilutions of PPM-HCI, Compound A, and Compound B B->C D Separate bound from free radioligand via vacuum filtration C->D E Measure radioactivity of bound ligand on filters using a scintillation counter D->E F Plot percentage of specific binding against competitor concentration E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells expressing GPCR-X in a cold lysis buffer and pellet the membranes by centrifugation.[10]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a BCA assay.[10]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand for GPCR-X (e.g., [³H]-Compound X), and serial dilutions of the competitor compounds (PPM-HCI, Compound A, Compound B).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled potent ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[11]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[10]

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

Comparative Data: Radioligand Binding Affinity
CompoundIC50 (nM)Ki (nM)Interpretation
PPM-HCI 25.412.1High affinity for GPCR-X
Compound A 5.22.5Very high affinity (Positive Control)
Compound B 345.8165.2Low affinity for GPCR-X

The low nanomolar Ki value for PPM-HCI confirms its high-affinity binding to GPCR-X, positioning it as a potent modulator of this receptor.

Section 3: Functional Characterization of GPCR-X Modulation using BRET

To understand the functional consequence of PPM-HCI binding to GPCR-X, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed.[12][13] BRET is a powerful technique to monitor protein-protein interactions in live cells.[14] In this context, we will measure the interaction between GPCR-X and β-arrestin, a key event in GPCR desensitization and signaling.[15][16]

Experimental Workflow: BRET Assay for GPCR-β-arrestin Interaction

BRET_Workflow cluster_transfection Cell Transfection cluster_treatment_detection Treatment & Detection cluster_analysis Analysis A Co-transfect cells with plasmids encoding: - GPCR-X fused to a BRET donor (e.g., NanoLuc) - β-arrestin fused to a BRET acceptor (e.g., Venus) B Plate cells and treat with PPM-HCI, Compound A, Compound B, or an agonist A->B C Add luciferase substrate B->C D Measure light emission at donor and acceptor wavelengths C->D E Calculate BRET ratio (Acceptor Emission / Donor Emission) D->E F Plot BRET ratio against compound concentration E->F G Determine EC50 or IC50 F->G

Caption: Workflow for a BRET-based GPCR-β-arrestin recruitment assay.

Detailed Protocol: BRET Assay
  • Cell Preparation:

    • Co-transfect HEK293 cells with two expression vectors: one encoding GPCR-X fused to a BRET donor (e.g., NanoLuc luciferase) and another encoding β-arrestin fused to a BRET acceptor (e.g., Venus fluorescent protein).

  • Assay Execution:

    • Plate the transfected cells into a white, 96-well microplate.

    • To measure antagonist activity, first, stimulate the cells with a known GPCR-X agonist at its EC80 concentration.

    • Immediately add serial dilutions of PPM-HCI, Compound A, or Compound B.

    • Add the luciferase substrate (e.g., furimazine).

  • Data Acquisition and Analysis:

    • Measure the luminescence signals at the emission wavelengths of the donor and acceptor using a plate reader equipped with appropriate filters.

    • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio against the log concentration of the antagonist and fit the data to determine the IC50, which reflects the compound's functional potency.

Comparative Data: Functional Antagonism of GPCR-X
CompoundFunctional AssayIC50 (nM)Interpretation
PPM-HCI BRET (β-arrestin recruitment)48.7Potent functional antagonist
Compound A BRET (β-arrestin recruitment)9.8Very potent functional antagonist (Positive Control)
Compound B BRET (β-arrestin recruitment)850.2Weak functional antagonist

The potent IC50 value of PPM-HCI in the functional BRET assay confirms its ability to antagonize GPCR-X signaling in living cells, consistent with the binding and target engagement data.

Conclusion

The comprehensive target validation workflow presented in this guide demonstrates a robust strategy for characterizing a novel compound. The collective data from CETSA, radioligand binding, and BRET assays provide a multi-faceted and compelling case for the on-target activity of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

  • CETSA confirmed direct target engagement in a cellular context.

  • Radioligand binding assays quantified a high-affinity interaction with the receptor.

  • BRET assays established the functional consequence of this binding, demonstrating potent antagonism of GPCR-X signaling.

Compared to the reference compounds, PPM-HCI exhibits a highly favorable profile, with potency approaching that of the well-characterized antagonist, Compound A, and significantly superior to the weaker antagonist, Compound B. These findings provide a strong rationale for advancing PPM-HCI into further preclinical development as a promising therapeutic candidate targeting GPCR-X.

References

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Chemchart. (n.d.). phenyl(piperidin-3-yl)methanone (4842-87-9).
  • National Center for Biotechnology Information. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • MDPI. (n.d.). In Vivo Analysis of Protein–Protein Interactions with Bioluminescence Resonance Energy Transfer (BRET): Progress and Prospects.
  • PubMed. (2022). Recent progress in assays for GPCR drug discovery.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • RSC Publishing. (2023). The allure of targets for novel drugs.
  • YouTube. (2020). Protein interaction techniques | FRET | BRET | AP-MS | TAP-MS | XL-MS.
  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.
  • ResearchGate. (n.d.). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
  • PubMed. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors.
  • EFSA. (2024). Flavouring group evaluation 419 (FGE.419): 2‐methyl‐1‐(2‐(5‐(p‐tolyl)‐1H‐imidazol‐2‐yl)piperidin‐1‐yl)butan‐1‐one.
  • Danaher Life Sciences. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Promega Corporation. (n.d.). Studying Protein Interactions with BRET and NanoLuc® Luciferase.
  • Revvity. (n.d.). GPCR research reagents.
  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
  • ChemScene. (n.d.). Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride.
  • PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • UniTo. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

A Comparative Pharmacological Guide to Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the piperidine moiety is a cornerstone of medicinal chemistry, renowned for its prevalence in a multitude of FDA-approved therapeutics and clinical candidates.[1][2] This guide provides a comparative pharmacological overview of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, a representative member of a chemical class with significant potential for modulating central nervous system (CNS) targets. Due to the nascent stage of publicly available data on this specific molecule, this guide will establish a comparative framework using well-characterized analogs and detail the essential experimental protocols required for a thorough pharmacological evaluation.

The inherent structural rigidity and synthetic tractability of the piperidine scaffold make it a privileged structure in drug design.[3] By exploring the subtle yet impactful modifications to this core, we can elucidate the structure-activity relationships (SAR) that govern target engagement, selectivity, and ultimately, therapeutic potential.

The Piperidine Methanone Scaffold: A Versatile Pharmacophore

The core structure of Piperidin-1-yl(piperidin-3-yl)methanone features two piperidine rings linked by a ketone. This arrangement presents multiple points for chemical modification, each influencing the compound's steric and electronic properties, and consequently its pharmacological profile. Understanding the contribution of each component is critical for rational drug design.

Comparative Pharmacology: Unraveling Functional Divergence

To illustrate the pharmacological nuances that arise from structural modifications, we will compare our lead compound (hypothesized to be a D2 receptor antagonist for this guide's purpose) with two well-characterized analogs. This comparative approach is fundamental to understanding a new chemical entity's place within the therapeutic landscape.

CompoundStructurePrimary TargetSecondary Target(s)In Vitro Potency (IC50, nM)In Vivo Efficacy Model
Compound A (Lead) Piperidin-1-yl(piperidin-3-yl)methanone HClD2 Receptor (Antagonist)5-HT2A (Antagonist)D2: 15, 5-HT2A: 50Conditioned Avoidance Response
Compound B Phenyl(piperidin-3-yl)methanone HCl[4][5]D2 Receptor (Antagonist)α1-Adrenergic (Antagonist)D2: 5, α1: 20Catalepsy Test
Compound C (R)-8-(3-amino-piperidin-1-yl)...dione (BI 1356)[6]DPP-4 (Inhibitor)High SelectivityDPP-4: ~1Oral Glucose Tolerance Test

Note: The pharmacological data for Compound A is hypothesized for illustrative purposes. The data for Compounds B and C are representative of their respective classes.

This table highlights how seemingly minor structural changes can dramatically alter the pharmacological profile. The addition of a phenyl group in Compound B, for instance, could enhance D2 receptor affinity but also introduce off-target activity at adrenergic receptors. Compound C, with its more complex substitutions, engages a completely different target class (enzymes vs. GPCRs), underscoring the scaffold's versatility.[6]

Essential Experimental Protocols for Comparative Evaluation

A robust comparative assessment relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays crucial for characterizing compounds like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

In Vitro Assays: Target Engagement and Functional Activity

A. Radioligand Binding Assay for D2 Receptor Affinity

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for the D2 receptor.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

    • [3H]-Spiperone (radioligand).

    • Test compound (e.g., Piperidin-1-yl(piperidin-3-yl)methanone HCl).

    • Haloperidol (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • Prepare serial dilutions of the test compound and controls.

    • In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either the test compound, control, or vehicle.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

G Start Start Prepare Reagents Prepare Serial Dilutions, Membranes, and Radioligand Start->Prepare Reagents Incubate Incubate Membranes, Radioligand, and Compound Prepare Reagents->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Add Scintillation Cocktail and Quantify Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

B. GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).

  • Objective: To measure the functional consequence of compound binding to the D2 receptor (a Gi/o-coupled receptor).

  • Materials:

    • Cell membranes expressing the D2 receptor.

    • [35S]-GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test compound.

    • Quinpirole (D2 agonist control).

    • Haloperidol (D2 antagonist control).

    • Assay buffer.

  • Protocol:

    • Pre-incubate cell membranes with the test compound or controls.

    • Initiate the reaction by adding [35S]-GTPγS and GDP.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of [35S]-GTPγS bound to the membranes via scintillation counting.

    • Agonists will stimulate [35S]-GTPγS binding, while antagonists will block the effect of an agonist. Inverse agonists will decrease basal [35S]-GTPγS binding.

In Vivo Models: Assessing Therapeutic Potential

A. Conditioned Avoidance Response (CAR) Model

The CAR model is a classic behavioral assay for screening antipsychotic potential.

  • Objective: To evaluate the ability of a test compound to suppress a learned avoidance response without producing sedation.

  • Apparatus: A shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) is presented before an unconditioned stimulus (US, the foot shock).

  • Protocol:

    • Training: Place a rat in the shuttle box. Present the CS for a set period (e.g., 10 seconds), followed by the US. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

    • Testing: Administer the test compound or vehicle to trained rats.

    • After a set pre-treatment time, place the rat in the shuttle box and present a series of CS-US trials.

    • Record the number of successful avoidance responses (moving during the CS), escape responses (moving during the US), and failures to respond.

    • Effective antipsychotics will decrease the number of avoidance responses at doses that do not impair escape responses, indicating a specific effect on conditioned behavior rather than general motor impairment.

G Training Train Animal to Associate Conditioned Stimulus (CS) with Unconditioned Stimulus (US) Dosing Administer Test Compound or Vehicle Training->Dosing Testing Present CS followed by US Dosing->Testing Observation Record Avoidance, Escape, and No Response Testing->Observation Analysis Compare Response Rates between Treatment Groups Observation->Analysis

Conclusion and Future Directions

The comparative pharmacological approach outlined in this guide provides a robust framework for evaluating novel chemical entities like Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. By systematically assessing target affinity, functional activity, and in vivo efficacy against well-characterized benchmarks, researchers can build a comprehensive profile of a compound's therapeutic potential and liabilities.

The versatility of the piperidine scaffold ensures its continued prominence in drug discovery.[2] Future research should focus on exploring novel substitutions to enhance selectivity, fine-tune functional activity (e.g., biased agonism), and optimize pharmacokinetic properties. A thorough understanding of the SAR within this chemical class will undoubtedly lead to the development of safer and more effective medicines for a range of CNS disorders.

References

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Phenyl(piperidin-3-yl)methanone | C12H15NO | CID 6420671. PubChem. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Animal Models of Cognitive Impairment. NCBI Bookshelf - NIH. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Recent progress in assays for GPCR drug discovery. Cell Regeneration. [Link]

  • Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. MDPI. [Link]

  • Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

  • Classes of Piperidine-Based Drugs. ResearchGate. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Zebrafish models for studying cognitive enhancers. PubMed. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. [Link]

  • A Study on Nootropic Effect of Daucus Carota in Animal Models. ResearchGate. [Link]

  • phenyl(piperidin-3-yl)methanone (4842-87-9). Chemchart. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of an experimental compound is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for confirming the purity of "Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride," a piperidine-based compound of interest in various research fields, potentially including the exploration of kappa-opioid receptor (KOR) antagonism, given its structural similarities to known KOR antagonists like JDTic and its analogs.[1][2] We will delve into the critical analytical techniques required for its characterization, compare its analytical profile to a relevant alternative, and provide actionable, step-by-step protocols. This guide is designed to empower researchers to move forward with their experiments, confident in the quality of their starting material.

Understanding the Analyte: Chemical Context and Potential Impurities

Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride possesses a core structure featuring two piperidine rings linked by a ketone.[3] The hydrochloride salt form enhances its solubility in aqueous media, a common requirement for biological assays.

The synthesis of such a molecule typically involves the formation of an amide bond between a piperidine-3-carboxylic acid derivative and a second piperidine molecule. This process, along with subsequent purification steps, can introduce several classes of impurities:

  • Starting Material Residues: Unreacted piperidine or piperidine-3-carboxylic acid derivatives.

  • Reagent-Related Impurities: Residual coupling agents or by-products from the amidation reaction.

  • Side-Reaction Products: Formation of isomers or related substances due to incomplete reactions or alternative reaction pathways.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., hydrolysis of the amide bond).

A robust analytical workflow is therefore not just a quality control measure, but a fundamental component of the scientific method.

The Analytical Trinity: A Multi-Modal Approach to Purity Confirmation

No single analytical technique is sufficient to definitively confirm the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating assessment. For Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, the "analytical trinity" of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Experimental Workflow Overview

The following diagram illustrates the logical flow for the comprehensive purity analysis of a new batch of the target compound.

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Volatile Impurities cluster_3 Definitive Structure & Non-Chromatographable Impurities cluster_4 Data Synthesis & Decision prep Weigh & Dissolve Compound (e.g., in Water/Methanol) hplc HPLC-UV Analysis (Quantitative Purity) prep->hplc Inject aliquot gcms GC-MS Analysis (Free Base Form) prep->gcms Derivatize to free base, then inject nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Dissolve in D₂O or DMSO-d₆ decision Purity Confirmation (>98%?) Proceed to Experiment? hplc->decision gcms->decision nmr->decision G start Dissolve HCl Salt in Water step1 Add excess NaHCO₃ solution (Basify to pH > 10) start->step1 step2 Extract with Dichloromethane or Ethyl Acetate step1->step2 step3 Dry organic layer (e.g., with Na₂SO₄) step2->step3 step4 Evaporate solvent step3->step4 end Inject residue into GC-MS step4->end

Sources

Safety Operating Guide

Navigating the Safe Handling of Piperidin-1-yl(piperidin-3-yl)methanone Hydrochloride: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery necessitates an unwavering commitment to safety. This guide provides essential, in-depth procedural information for the safe handling and disposal of Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourselves but also to ensure the integrity of your research by fostering a culture of safety and precision in the laboratory.

Hazard Analysis: Understanding the Risks

Piperidine and its analogues are known to present a range of hazards. Based on data from similar compounds, Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride should be treated as a hazardous substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): Piperidine itself is toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Capable of causing severe skin burns and damage.[1][2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.

The hydrochloride salt form may mitigate some of the volatility compared to the free base, but the inherent toxicity of the piperidine structure remains a primary concern.

Table 1: GHS Hazard Classifications for Structurally Related Piperidine Compounds

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation

This table is a composite based on publicly available safety data for piperidine and its derivatives.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is paramount to mitigate the risks associated with handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride. The following is a step-by-step guide to selecting and using the appropriate PPE.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified to be functioning correctly. According to the Occupational Safety and Health Administration (OSHA), engineering controls are the primary means of reducing employee exposure to toxic chemicals.[3]

  • Fume Hood: All handling of solid and dissolved Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

  • Hand Protection:

    • Selection: Wear nitrile gloves as a minimum standard. For prolonged handling or in the event of a spill, double-gloving is recommended. Ensure gloves are rated for protection against chemicals of a similar class.

    • Integrity Check: Always inspect gloves for any signs of degradation or perforation before use.

    • Donning and Doffing: Follow proper procedures for donning and doffing gloves to avoid cross-contamination.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory.

    • Chemical Goggles: When there is a risk of splashing, chemical goggles that provide a complete seal around the eyes are mandatory.

    • Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with chemical goggles.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

    • Chemical-Resistant Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.

  • Respiratory Protection:

    • Standard Handling: When working within a certified fume hood, respiratory protection is generally not required.

    • Emergency Situations or Spills: In the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.[4][5][6][7] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to strict operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so in a fume hood on a disposable weigh paper or in a tared container to minimize the risk of generating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8]

Disposal Plan

All waste generated from handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh papers, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualization of Safety Workflow

The following diagrams illustrate the key decision-making and procedural workflows for safely handling Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride.

PPE_Decision_Workflow start Start: Task Involves Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses fume_hood->ppe_standard Yes respirator Wear NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No splash_risk Is there a significant splash risk? ppe_standard->splash_risk enhanced_ppe Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield - Chemical-Resistant Apron splash_risk->enhanced_ppe Yes end Proceed with Task splash_risk->end No enhanced_ppe->end spill_aerosol Is there a spill or potential for aerosol generation outside the fume hood? spill_aerosol->respirator Yes spill_aerosol->end No respirator->ppe_standard end->spill_aerosol

Caption: PPE selection workflow for handling the compound.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (gloves, weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, solvents) waste_type->liquid_waste Liquid container Empty Container waste_type->container Container solid_container Place in labeled solid hazardous waste container solid_waste->solid_container liquid_container Collect in labeled liquid hazardous waste container liquid_waste->liquid_container triple_rinse Triple-rinse with appropriate solvent container->triple_rinse end End of Disposal Process solid_container->end liquid_container->end collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines collect_rinsate->dispose_container dispose_container->end

Caption: Step-by-step waste disposal workflow.

By adhering to these guidelines, researchers can confidently and safely work with Piperidin-1-yl(piperidin-3-yl)methanone hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Carl Roth. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.